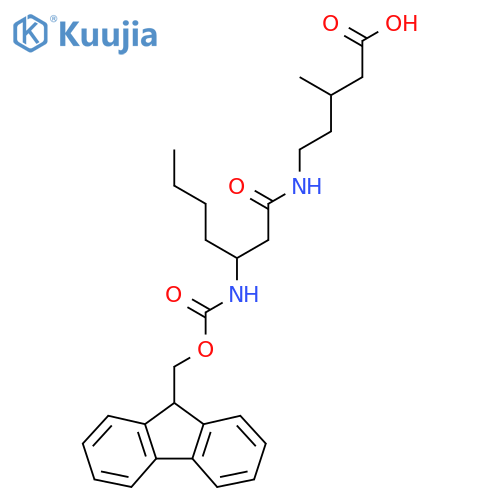Cas no 2172083-67-7 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid)

2172083-67-7 structure
商品名:5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid
- 2172083-67-7
- 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid
- EN300-1476005
-
- インチ: 1S/C28H36N2O5/c1-3-4-9-20(17-26(31)29-15-14-19(2)16-27(32)33)30-28(34)35-18-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,19-20,25H,3-4,9,14-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: FZRZUZRNYXVHKO-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(NCCC(C)CC(=O)O)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 480.26242225g/mol
- どういたいしつりょう: 480.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 14
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 105Ų
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1476005-50mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 50mg |
$2829.0 | 2023-09-29 | ||
| Enamine | EN300-1476005-5.0g |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1476005-1000mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 1000mg |
$3368.0 | 2023-09-29 | ||
| Enamine | EN300-1476005-100mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 100mg |
$2963.0 | 2023-09-29 | ||
| Enamine | EN300-1476005-2500mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 2500mg |
$6602.0 | 2023-09-29 | ||
| Enamine | EN300-1476005-0.1g |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1476005-500mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 500mg |
$3233.0 | 2023-09-29 | ||
| Enamine | EN300-1476005-0.5g |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1476005-10.0g |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1476005-250mg |
5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-3-methylpentanoic acid |
2172083-67-7 | 250mg |
$3099.0 | 2023-09-29 |
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
2172083-67-7 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-3-methylpentanoic acid) 関連製品
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
